Antioxidant Phenotype Conferred by the 4‑Methylphenoxyethyl‑Piperazine Moiety: Class‑Level Inference from Human Venous Blood FRAP/SOD/CAT Assays
The 1‑[(4‑methyl)phenoxyethyl]‑piperazine scaffold, which constitutes the entire side‑chain pharmacophore of the target compound, was identified as one of the two most active derivatives in a panel of 1‑(phenoxyethyl)‑piperazines evaluated for antioxidant activity in human venous blood in vitro [1]. Over a concentration range of 10⁻⁸ to 10⁻⁴ mol·L⁻¹, the 4‑methyl‑substituted derivative increased superoxide dismutase (SOD) activity and total antioxidant capacity (TAC) relative to vehicle control, whereas addition of a chlorine atom to the methyl‑phenoxy moiety decreased these parameters [1]. The comparator set included Trolox and Resveratrol as internal standards; the 4‑methyl derivative was qualitatively classified as “most promising” alongside the 2,6‑dimethyl analog [1]. Importantly, the target compound (873857‑55‑7) embeds this exact 4‑methylphenoxyethyl‑piperazine substructure, providing a mechanistic rationale for its antioxidant potential that is not shared by the non‑methylated phenyl‑piperazine analog (CAS 420099‑59‑8) or the benzyl‑piperazine analog (CAS 324067‑29‑0).
| Evidence Dimension | Superoxide dismutase (SOD) activity and total antioxidant capacity (TAC) in human venous blood |
|---|---|
| Target Compound Data | 1‑[(4‑methyl)phenoxyethyl]‑piperazine (substructure of 873857‑55‑7) qualitatively increased SOD activity and TAC across 10⁻⁸–10⁻⁴ mol·L⁻¹; classified as one of the two most promising compounds in the series [1]. |
| Comparator Or Baseline | 1‑[(4‑chloro)phenoxyethyl]‑piperazine: decreased antioxidant properties vs. methyl analog. 1‑[(2,6‑dimethyl)phenoxyethyl]‑piperazine: comparable activity. Trolox and Resveratrol: used as reference antioxidants. |
| Quantified Difference | No precise fold‑change values are reported in the abstract; the methyl‑substituted compound was qualitatively superior to the chloro‑substituted analog [1]. Exact quantitative data must be extracted from the full text of Acta Pol Pharm 2006, 63(1):19-24. |
| Conditions | In vitro human venous blood samples; FRAP measured in plasma, SOD and CAT measured in erythrocyte hemolysates; concentration range 10⁻⁸–10⁻⁴ mol·L⁻¹ [1]. |
Why This Matters
The antioxidant phenotype of the 4‑methylphenoxyethyl‑piperazine substructure, documented in a human‑tissue‑relevant assay, offers a testable hypothesis for researchers evaluating the target compound for oxidative‑stress‑related programmes, and distinguishes it from non‑methylated or chloro‑substituted analogs that lack or lose this activity [1].
- [1] Pietrzycka A, Waszkiewicz AM, Stępniewski M, Marona H. Preliminary evaluation of antioxidant activity of some 1-(phenoxyethyl)-piperazine derivatives. Acta Pol Pharm. 2006;63(1):19-24. PMID: 17515325. View Source
